N-(3-Chlorophenyl)-3-oxobutanamide chemical properties
N-(3-Chlorophenyl)-3-oxobutanamide chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(3-Chlorophenyl)-3-oxobutanamide
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of N-(3-Chlorophenyl)-3-oxobutanamide, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's core chemical and physical properties, analytical characterization, synthesis, and safety protocols. The information is structured to offer not just data, but also the scientific context behind the methodologies, ensuring a deeper, more applicable understanding.
Molecular Identity and Structural Framework
N-(3-Chlorophenyl)-3-oxobutanamide, also known as 3'-Chloroacetoacetanilide, is an organic compound featuring a central butanamide chain with a ketone group at the 3-position and a 3-chlorophenyl substituent on the amide nitrogen.[1][2] This structure imparts a unique combination of reactivity, making it a versatile building block in organic synthesis.
Caption: Chemical structure of N-(3-Chlorophenyl)-3-oxobutanamide.
Physicochemical and Spectroscopic Data
The compound's properties are summarized below. These data are critical for determining appropriate solvents, storage conditions, and analytical techniques.
| Property | Value | Reference(s) |
| CAS Number | 2415-87-4 | [3][4] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [4][5] |
| Molecular Weight | 211.65 g/mol | [4] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [3] |
| Melting Point | 66-67 °C (for the similar p-chloro isomer) | [6] |
| Solubility | Very soluble in alcohol, ether, and benzene (for the similar p-chloro isomer) | [6] |
| InChI | 1S/C10H10ClNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14) | [5] |
| InChIKey | MTPKMGABYQNMMG-UHFFFAOYSA-N | [5] |
| SMILES | CC(=O)CC(=O)NC1=CC(=CC=C1)Cl | [4][5] |
Predicted Mass Spectrometry Data
Collision Cross Section (CCS) values provide information about the ion's shape in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 212.04729 | 142.9 |
| [M+Na]⁺ | 234.02923 | 150.9 |
| [M-H]⁻ | 210.03273 | 146.7 |
| [M+NH₄]⁺ | 229.07383 | 162.3 |
| [M+K]⁺ | 250.00317 | 147.4 |
| Data sourced from PubChemLite.[5] |
Synthesis Pathway: Acetoacetylation of 3-Chloroaniline
The primary synthesis route for N-(3-Chlorophenyl)-3-oxobutanamide involves the reaction of 3-chloroaniline with an acetoacetylating agent, typically an acetoacetic ester like ethyl acetoacetate. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the ester carbonyl, leading to the formation of the amide bond and the elimination of ethanol.
Caption: General workflow for the synthesis of N-(3-Chlorophenyl)-3-oxobutanamide.
Experimental Protocol: Causality and Choices
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-chloroaniline and ethyl acetoacetate. While the reaction can sometimes be performed neat, using a high-boiling, inert solvent like xylene can improve heat transfer and prevent solidification of the reactants.
-
Thermal Conditions : Heat the mixture to reflux. The elevated temperature provides the necessary activation energy for the nucleophilic attack of the weakly basic aniline on the ester. This is a classic example of driving a reversible reaction to completion by removing a byproduct (ethanol) via distillation.[6]
-
Work-up : Upon completion (monitored by TLC or GC), the reaction mixture is cooled. The product, being a solid with limited solubility in non-polar solvents at room temperature, will often precipitate.
-
Purification : The crude solid is collected by vacuum filtration. Recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, is the definitive step to achieve high purity. This process relies on the principle that the desired compound is significantly more soluble in the hot solvent than in the cold, while impurities remain in solution or are removed by hot filtration.
Analytical Characterization Methodologies
A multi-faceted analytical approach is essential for confirming the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy : IR analysis is used to identify key functional groups. Expected characteristic absorption bands include:
-
N-H Stretch : A sharp peak around 3200-3300 cm⁻¹, characteristic of a secondary amide.[7]
-
C=O Stretch (Amide I) : A strong absorption near 1650-1680 cm⁻¹.
-
C=O Stretch (Ketone) : A strong absorption around 1715 cm⁻¹.
-
Aromatic C=C Stretch : Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch : A band typically found in the 600-800 cm⁻¹ range.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information by probing the chemical environment of ¹H and ¹³C nuclei.
-
¹H NMR : Expected signals would include a singlet for the methyl protons (~2.2 ppm), a singlet for the methylene protons (~3.5 ppm), multiplets in the aromatic region (7.0-7.8 ppm) corresponding to the substituted phenyl ring, and a broad singlet for the amide N-H proton (can vary, often >8.5 ppm).[7][8]
-
¹³C NMR : Key resonances would be observed for the methyl carbon (~30 ppm), methylene carbon (~50 ppm), the aromatic carbons (115-140 ppm), the amide carbonyl (~165 ppm), and the ketone carbonyl (~205 ppm).[7][9]
-
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed.
Protocol: Reverse-Phase HPLC Analysis
This protocol is adapted from established methods for similar aromatic amides and serves as a self-validating system for purity determination.[10][11]
-
System Preparation :
-
Column : C18 stationary phase (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm particle size).[12] A C18 column is chosen for its hydrophobicity, which provides good retention for moderately polar aromatic compounds.
-
Mobile Phase : A gradient mixture of Acetonitrile (Solvent B) and water with 0.1% formic or phosphoric acid (Solvent A).[10][11] The acid is crucial for protonating silanol groups on the silica backbone, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
Flow Rate : 1.0 mL/min.
-
Detector : UV-Vis detector set at a wavelength where the analyte shows strong absorbance (e.g., 220-340 nm).[11]
-
-
Sample and Standard Preparation :
-
Prepare a stock solution of the N-(3-Chlorophenyl)-3-oxobutanamide reference standard and the sample to be analyzed at approximately 1 mg/mL in acetonitrile or methanol.
-
Filter samples through a 0.22 µm syringe filter before injection to remove particulates that could damage the column.[11]
-
-
Chromatographic Run :
-
Inject 10 µL of the sample.
-
Run a gradient elution, for example, starting at 35% B and increasing to 90% B over 15 minutes. This gradient ensures that both polar impurities and the less polar main compound are eluted effectively.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Safety and Handling
N-(3-Chlorophenyl)-3-oxobutanamide is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
-
GHS Hazard Classification :
-
Pictogram : GHS07 (Exclamation Mark).
-
Signal Word : Warning.
-
Hazard Statements :
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
-
-
Personal Protective Equipment (PPE) :
-
First-Aid Measures :
-
Inhalation : Move the person to fresh air.
-
Skin Contact : Immediately remove contaminated clothing and wash the skin thoroughly with soap and water.
-
Eye Contact : Rinse cautiously with water for several minutes.
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]
-
-
Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4]
Applications and Industrial Relevance
As an acetoacetanilide derivative, this compound is primarily used as a chemical intermediate. Its structural relative, p-Chloroacetoacetanilide, is noted as an intermediate for CI Solubilized Vat Yellow 8, indicating a likely application for N-(3-Chlorophenyl)-3-oxobutanamide in the synthesis of organic pigments and dyes.[6] The reactive methylene group and the functionalized phenyl ring make it a valuable precursor for creating more complex molecules in the pharmaceutical and specialty chemical industries.
References
-
N-(3-chlorophenyl)-3-oxobutanamide (C10H10ClNO2). (n.d.). PubChemLite. Retrieved from [Link]
-
p-Chloroacetoacetanilide | C10H10ClNO2 | CID 7587. (n.d.). PubChem. Retrieved from [Link]
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N-(2-Chlorophenyl)-3-oxobutanamide | SIELC. (2018, May 16). SIELC Technologies. Retrieved from [Link]
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Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). CIPAC. Retrieved from [Link]
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Isopropyl-n-(3-chlorophenyl)carbamate: Carcinogenic Potency Database. (n.d.). TOXNET. Retrieved from [Link]
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3-oxo-butyramide; acetoacetic acid-(3-chloro-anilide); N-(3-chlorophenyl)acetoacetamide. (n.d.). LookChem. Retrieved from [Link]
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Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. (2006). ResearchGate. Retrieved from [Link]
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Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations... (2022). ResearchGate. Retrieved from [Link]
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Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. (2008). ResearchGate. Retrieved from [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]
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Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). MDPI. Retrieved from [Link]
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Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. (2005). ResearchGate. Retrieved from [Link]
-
Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2011). ResearchGate. Retrieved from [Link]
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